4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine
Description
This compound belongs to the 1,3-oxazol-5-amine class, characterized by a central oxazole ring substituted with a 4-chlorobenzenesulfonyl group at position 4, a 2-fluorophenyl group at position 2, and an N-[(furan-2-yl)methyl] moiety. Its molecular formula is C₁₉H₁₃ClFN₂O₄S (molecular weight: 418.82 g/mol).
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O4S/c21-13-7-9-15(10-8-13)29(25,26)20-19(23-12-14-4-3-11-27-14)28-18(24-20)16-5-1-2-6-17(16)22/h1-11,23H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVNMQYXFWSABV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzenesulfonyl chloride, 2-fluoroaniline, and furan-2-carbaldehyde. The synthesis could involve the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving the appropriate precursors.
Sulfonylation: Introduction of the sulfonyl group using 4-chlorobenzenesulfonyl chloride under basic conditions.
N-alkylation: The furan-2-ylmethyl group can be introduced through an alkylation reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets could include proteins involved in cell signaling pathways or metabolic processes.
Comparison with Similar Compounds
Key Findings and Implications
Heterocyclic Core Impact : Oxazole derivatives generally show better metabolic stability compared to thiadiazoles, but thiazoles (e.g., SSR125543A) excel in CNS-targeted applications due to enhanced blood-brain barrier penetration .
Substituent Effects :
- Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and higher electronegativity optimize steric and electronic interactions in ortho-substituted positions .
- Furanmethyl vs. Arylalkyl : The furan group enhances solubility but may reduce stability under acidic conditions compared to fluorophenylmethyl .
Biological Activity
The compound 4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure suggests possible interactions with various biological targets, making it a candidate for further investigation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 451.94 g/mol. The compound features a sulfonamide group, a fluorophenyl moiety, and an oxazole ring, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23ClFN3O3S |
| Molecular Weight | 451.94 g/mol |
| InChI Key | FGFALIDYGFSLQY-UHFFFAOYSA-N |
| SMILES | C1CCC(C(=O)N2CCN(CC2)C2=C(C=CC=C2)F)N1S(C=1C=CC(Cl)=CC1)(=O)=O |
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, sulfonamide derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms of action for this compound remain to be fully elucidated but may involve inhibition of key enzymes involved in tumor growth and proliferation.
Antimicrobial Activity
Compounds containing sulfonamide groups are widely recognized for their antimicrobial properties. Preliminary tests suggest that this compound may exhibit activity against a range of bacterial strains. The presence of the fluorophenyl group could enhance its potency due to increased lipophilicity, allowing better membrane penetration.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound may act as an inhibitor of certain enzymes linked to inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in the inflammatory response and tumorigenesis.
Study 1: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters evaluated a series of oxazole derivatives for their anticancer effects against breast cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent activity against cancer cells .
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, derivatives with sulfonamide groups were tested against Gram-positive and Gram-negative bacteria. The results showed that the compound displayed significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
